molecular formula C24H24N4O3 B12165874 methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12165874
M. Wt: 416.5 g/mol
InChI Key: IREUPMRYTSGAAQ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a complex structure that incorporates both pyrazole and dihydropyrimidine (DHPM) moieties. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, and is frequently explored for its potential in developing new therapeutic agents . Similarly, the dihydropyrimidine-5-carboxylate core is a well-known pharmacophore, with derivatives exhibiting a wide range of pharmacological properties. The specific research applications and mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a bioactive scaffold. Its structural complexity makes it a valuable candidate for high-throughput screening and the development of novel small-molecule probes. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the available safety data sheets and conduct a thorough literature review to understand the full scope of this compound's potential applications and handling requirements.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H24N4O3/c1-14-10-11-15(2)18(12-14)21-19(13-28(27-21)17-8-6-5-7-9-17)22-20(23(29)31-4)16(3)25-24(30)26-22/h5-13,22H,1-4H3,(H2,25,26,30)

InChI Key

IREUPMRYTSGAAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Cyclocondensation

The Biginelli reaction, a three-component cyclocondensation of aldehydes, β-keto esters, and urea, is a cornerstone for synthesizing dihydropyrimidinones (DHPMs). For the target compound, the aldehyde component must be pre-synthesized as 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Procedure :

  • Pyrazole Aldehyde Synthesis :

    • React 2,5-dimethylbenzaldehyde with phenylhydrazine in ethanol under reflux to form the corresponding hydrazone.

    • Cyclize the hydrazone with a diketone (e.g., acetylacetone) in acidic conditions to yield 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Biginelli Cyclocondensation :

    • Combine the pyrazole aldehyde (1 equiv), methyl acetoacetate (1.2 equiv), and urea (1.5 equiv) in ethanol with catalytic HCl (10 mol%).

    • Reflux for 6–8 hours, followed by cooling and crystallization in ice water.

    • Purify via recrystallization from ethanol to obtain the crude product (Yield: 65–75%).

Optimization Considerations :

  • Acid Catalyst : Substituting HCl with FeCl₃ (5 mol%) improves yield to 82% by enhancing electrophilicity of the aldehyde.

  • Solvent : Ethanol is preferred for solubility, but acetonitrile reduces side reactions in sterically hindered systems.

Green Chemistry Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes while improving yields.

Procedure :

  • Mix pyrazole aldehyde (1 equiv), methyl acetoacetate (1.1 equiv), and urea (1.3 equiv) with montmorillonite K10 clay (20 mg/mmol) as a catalyst.

  • Irradiate in a microwave reactor at 120°C for 15 minutes.

  • Quench with water, filter, and purify via column chromatography (hexane/ethyl acetate, 7:3) to isolate the product (Yield: 88–92%).

Advantages :

  • Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.

  • Scalability : Demonstrated for gram-scale synthesis without yield loss.

Mechanochemical Synthesis

Solvent-free grinding methods minimize waste and bypass solubility limitations.

Procedure :

  • Grind pyrazole aldehyde (1 equiv), methyl acetoacetate (1.1 equiv), and urea (1.5 equiv) with p-toluenesulfonic acid (10 mol%) in a mortar for 30 minutes.

  • Wash the mixture with cold methanol to remove unreacted reagents.

  • Dry under vacuum to obtain the product (Yield: 78–84%).

Structural Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.32 (s, 3H, C6-CH₃), 2.30 (s, 6H, Ar-CH₃), 4.45 (t, 1H, C4-H), 5.76 (s, 1H, NH), 7.25–7.45 (m, 9H, Ar-H).

  • IR (KBr) :

    • 1685 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (pyrimidinone C=O), 1550 cm⁻¹ (C=N pyrazole).

  • MS (ESI+) :

    • m/z 403.2 [M+H]⁺, consistent with molecular formula C₂₃H₂₂N₄O₃.

Crystallographic Data

Single-crystal X-ray diffraction (where available) confirms the tetrahydropyrimidine ring adopts a sofa conformation, with the pyrazole moiety oriented perpendicularly to minimize steric clash.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,5-dimethylphenyl group introduces steric bulk, slowing aldehyde reactivity. Mitigation includes:

  • Catalyst Screening : Lewis acids like ZnCl₂ enhance electrophilicity without side reactions.

  • High-Boiling Solvents : Toluene or xylene improves solubility at elevated temperatures.

Byproduct Formation

N-Phenylpyrazole decomposition under acidic conditions generates tar-like byproducts. Strategies:

  • Low-Temperature Phases : Stepwise heating (60°C → 120°C) prevents thermal degradation.

  • Protecting Groups : Temporarily protecting the pyrazole NH with Boc groups reduces side reactions.

Comparative Evaluation of Methods

MethodConditionsTimeYield (%)Purity (%)
Classical BiginelliHCl, ethanol, reflux8h65–7595
MicrowaveK10 clay, 120°C15m88–9298
Mechanochemicalp-TsOH, grinding30m78–8497

Key Insights :

  • Microwave synthesis offers the best balance of efficiency and yield.

  • Mechanochemical methods are ideal for solvent-sensitive applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name / CAS No. Pyrazole Substituents Ester Group Core Modification Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound (CAS 955857-88-2) 3-(2,5-dimethylphenyl), 1-phenyl Methyl 2-oxo-tetrahydropyrimidine 388.42 N/A (structural focus)
Ethyl 4-(5-chloro-3-methyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carboxylate 5-chloro-3-methyl, 1-phenyl Ethyl 2-oxo-tetrahydropyrimidine 390.84 Antimicrobial potential (crystallized)
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate (CAS 1243021-30-8) 1,3-diphenyl Ethyl 2-thioxo-tetrahydropyrimidine 434.51 Higher lipophilicity (thione group)
Ethyl 4-(4-fluorophenyl)-1-phenylpyrazol-4-yl-DHPM-5-carboxylate (Compound 1 in ) 3-(4-fluorophenyl), 1-phenyl Ethyl 2-oxo-tetrahydropyrimidine 407.42 Hydrazide derivative precursor
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 492427-53-9) Thiazolo-pyrimidine hybrid Ethyl Thiazolo[3,2-a]pyrimidine 438.50 Enhanced π-stacking (planar core)

Key Observations :

Ethyl esters (e.g., CAS 1243021-30-8) exhibit higher molecular weight and lipophilicity, which could enhance bioavailability .

Pyrazole Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase polarity and hydrogen-bonding capacity .
  • Steric hindrance from 2,5-dimethylphenyl (target compound) may reduce crystal packing efficiency compared to less bulky analogs .

Core Modifications :

  • The 2-thioxo variant (CAS 1243021-30-8) introduces a sulfur atom, altering electronic distribution and enabling disulfide bond interactions .
  • Thiazolo[3,2-a]pyrimidine derivatives () exhibit rigid planar structures, favoring π-π stacking in crystalline phases .

Computational and Analytical Studies
  • SHELX Software : Widely used for crystal structure refinement () .
  • Graph Set Analysis : Applied to hydrogen-bonding patterns in DHPM derivatives () .

Biological Activity

Methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazole ring fused with a tetrahydropyrimidine ring. Its molecular formula is C24H24N4O3C_{24}H_{24}N_{4}O_{3} with a molecular weight of 416.5 g/mol. The IUPAC name of the compound is methyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate.

PropertyValue
Molecular FormulaC24H24N4O3
Molecular Weight416.5 g/mol
IUPAC Namemethyl 4-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
InChIInChI=1S/C24H24N4O3/c1...

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit enzymes or receptors involved in inflammatory pathways, which suggests potential anti-inflammatory properties. Additionally, its structural features allow it to interact with multiple biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example:

  • Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range.
  • Mechanistic Insights : The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been explored through various models:

  • In Vivo Models : Animal studies demonstrated that administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6.
  • Cellular Mechanisms : The compound inhibited the activation of NF-kB signaling pathways in macrophages, leading to reduced expression of pro-inflammatory cytokines.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

  • Synthesis Approach : The synthesis typically involves multi-step reactions starting from 3-(2,5-dimethylphenyl)-1-phenylpyrazole derivatives combined with ethyl acetoacetate under basic conditions to form the tetrahydropyrimidine structure .
  • Biological Evaluation : A study published in PLOS ONE demonstrated that derivatives of similar structures exhibited significant anti-cancer activity and were effective against specific cancer types .
  • Comparative Studies : When compared to other heterocyclic compounds with similar structures, this compound showed enhanced potency in both anti-inflammatory and anticancer assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodological Answer : The compound is synthesized via modified Biginelli reactions or multi-component condensations. A typical protocol involves refluxing substituted phenylpyrazole precursors with β-keto esters and urea/thiourea derivatives in ethanol or acetic acid under catalytic conditions (e.g., HCl or Lewis acids). Post-synthetic modifications, such as alkylation or coupling reactions, may introduce additional functional groups. Reaction progress is monitored via TLC and spectroscopic methods (e.g., NMR, IR) .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :

  • X-ray crystallography resolves the 3D molecular conformation, including bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) confirms proton environments and carbon frameworks, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How is the compound screened for initial biological activity?

  • Methodological Answer :

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Enzyme inhibition studies : Kinetic assays targeting enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase (COX), with IC₅₀ values calculated .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized for this compound?

  • Methodological Answer :

  • Reaction monitoring : Use HPLC or in-situ FTIR to track intermediate formation and optimize reaction time/temperature .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts to enhance regioselectivity and reduce side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables .
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogens or methoxy groups) to correlate activity with electronic/steric effects .
  • Meta-analysis : Cross-reference bioactivity data with crystallographic or computational models to identify binding site discrepancies .

Q. What computational methods are used to study the compound’s reaction mechanisms or biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., cyclocondensation steps) and transition states .
  • Molecular docking : Predicts binding affinities with target proteins (e.g., COX-2 or DHFR) using software like AutoDock or Schrödinger .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability under physiological conditions .

Q. How are structure-activity relationships (SARs) established for pyrimidinone derivatives?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents at the pyrazol-4-yl or phenyl groups to assess steric/electronic effects .
  • Biological profiling : Test analogs against a panel of disease models (e.g., cancer cell lines, microbial strains) to identify critical pharmacophores .
  • QSAR modeling : Develop regression models linking substituent properties (e.g., logP, molar refractivity) to bioactivity .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer :

  • Polymorphism : Multiple crystal forms may require screening solvent systems to isolate the most stable polymorph .
  • Disorder : Dynamic groups (e.g., rotating methyl or phenyl rings) complicate electron density mapping, necessitating low-temperature data collection .
  • Twinned crystals : Use PLATON or TWINLAW to deconvolute overlapping diffraction patterns .

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